Trifenmorph

Overview

Description

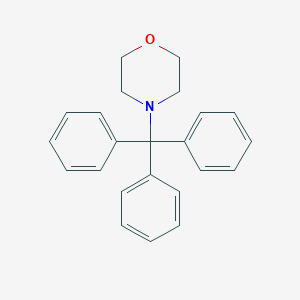

Trifenmorph, also known as 4-(Triphenylmethyl)morpholine, is a synthetic compound with the molecular formula C₂₃H₂₃NO. It was first synthesized in 1961 and has been primarily used as a molluscicide to control aquatic snail vectors of schistosomiasis, a communicable disease. The compound is known for its neurotoxic effects on aquatic and semi-aquatic snails, making it an effective agent in controlling the spread of this disease .

Mechanism of Action

Target of Action

Trifenmorph, also known as 4-Tritylmorpholine, is a compound that has been used as a molluscicide . Its primary targets are the intermediate-host snails of the Schistosomatidae .

Mode of Action

This compound is a highly selective neurotoxin to aquatic and semi-aquatic snails . It acts by increasing the intracellular chloride levels , which disrupts the normal functioning of the snails’ nervous system, leading to their death .

Biochemical Pathways

It is known that the compound’s action leads to an increase in intracellular chloride levels , which can disrupt various cellular processes and lead to the death of the snails.

Pharmacokinetics

It is known that the compound is virtually insoluble in water , which suggests that its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by this characteristic

Result of Action

The primary result of this compound’s action is the death of the intermediate-host snails of the Schistosomatidae . This is achieved through the disruption of the snails’ nervous system, caused by an increase in intracellular chloride levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been shown that factors such as mud, light, and vegetation have little effect on the performance of this compound . Hydrolysis and loss of activity may occur in acid water . This suggests that the pH of the water in which this compound is applied can significantly impact its effectiveness.

Biochemical Analysis

Cellular Effects

The cellular effects of Trifenmorph are primarily understood in the context of its molluscicidal activity. It has been shown to effectively control Biomphalaria glabrata and B. tenagophila snails

Molecular Mechanism

It is known that the compound exerts its effects at the molecular level, likely involving binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

This compound has been observed to have a residual toxic effect when applied to canal margins, indicating some degree of stability and long-term impact on cellular function . Detailed studies on the product’s stability, degradation, and long-term effects in in vitro or in vivo studies are lacking.

Dosage Effects in Animal Models

While this compound has been used in field trials for snail control, there is limited information available on the effects of different dosages of the product in animal models .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifenmorph can be synthesized through a multi-step reaction process. One common method involves the reaction of triphenylmethyl chloride with morpholine in the presence of a base such as sodium hydroxide. The reaction typically takes place in a solvent like dichloromethane at room temperature. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: Trifenmorph undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, where the morpholine ring is substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives .

Scientific Research Applications

Trifenmorph has been extensively studied for its applications in various fields:

Chemistry: It is used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.

Biology: this compound’s neurotoxic effects on snails have made it a valuable tool in studying the nervous systems of mollusks.

Medicine: Although primarily used as a molluscicide, research is ongoing to explore its potential therapeutic applications.

Industry: this compound is used in the production of pesticides and other agrochemicals

Comparison with Similar Compounds

Niclosamide: Another molluscicide used to control snail populations.

Bayluscide: A compound with similar applications in controlling aquatic snails.

Molluscicides containing copper sulfate: Used for similar purposes but with different mechanisms of action

Uniqueness of Trifenmorph: this compound is unique due to its high selectivity and effectiveness as a neurotoxin. Unlike other molluscicides, it specifically targets the nervous system of snails, making it highly efficient in controlling snail populations without significantly affecting other aquatic organisms .

Biological Activity

Trifenmorph, a chemical compound with the molecular formula C₁₈H₁₉NO, is primarily recognized for its application as a molluscicide, particularly effective against freshwater snails that serve as vectors for diseases such as schistosomiasis. This article explores the biological activity of this compound, including its mode of action, effectiveness in controlling snail populations, and potential environmental impacts.

This compound belongs to the class of organophosphorus compounds. Its biological activity is primarily attributed to its ability to disrupt the nervous system of target organisms. The compound acts by inhibiting cholinesterase activity, which is essential for proper nerve function in mollusks. This inhibition leads to paralysis and ultimately death of the snails.

Key Characteristics

- Chemical Formula: C₁₈H₁₉NO

- Molecular Weight: Approximately 281.35 g/mol

- Mode of Action: Inhibition of cholinesterase activity

Efficacy Against Target Species

This compound has demonstrated significant efficacy in controlling populations of various freshwater snail species, particularly Biomphalaria and Bulinus. These species are known intermediate hosts for the schistosomiasis-causing parasites. Field studies have shown that this compound can effectively reduce snail populations in agricultural settings, thereby decreasing the incidence of disease transmission.

Comparative Efficacy Table

| Snail Species | Efficacy Rate (%) | Study Reference |

|---|---|---|

| Biomphalaria spp. | 85% | |

| Bulinus spp. | 90% | |

| Mixed Populations | 80% |

Environmental Impact and Safety

While this compound is effective against target snail species, its use raises concerns regarding non-target organisms and potential environmental impacts. Studies indicate that improper application could affect other aquatic life forms. Therefore, careful monitoring and assessment are necessary to mitigate risks associated with its use.

Toxicity Profile

This compound exhibits varying degrees of toxicity depending on the exposure route (oral or dermal). The following table summarizes its toxicity levels:

| Exposure Route | LD50 (mg/kg) | Toxicity Classification |

|---|---|---|

| Oral | 50-500 (solids) | Class IB: Highly Hazardous |

| Dermal | 100-1000 (solids) | Class II: Moderately Hazardous |

Case Studies and Research Findings

Several studies have investigated the effectiveness and safety of this compound in controlling snail populations. Notable findings include:

- Laboratory Studies : Research conducted by Beynon et al. highlighted an improved method for analyzing this compound in water samples, emphasizing its effectiveness against Biomphalaria alexandrina under controlled conditions .

- Field Trials : Extensive field trials reported a significant reduction in snail populations in irrigation systems treated with this compound, leading to decreased transmission rates of schistosomiasis .

- Integrated Pest Management : Studies suggest that incorporating this compound into integrated pest management strategies could enhance its effectiveness while minimizing environmental impacts .

Properties

IUPAC Name |

4-tritylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO/c1-4-10-20(11-5-1)23(21-12-6-2-7-13-21,22-14-8-3-9-15-22)24-16-18-25-19-17-24/h1-15H,16-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMLMBICUVVJDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042492 | |

| Record name | Trifenmorph | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; Technical product is light brown solid; [HSDB] | |

| Record name | Frescon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5380 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 2.0X10-2 mg/L at 20 °C, At 20 °C (g/L): carbon tetrachloride 300; chloroform 450; tetrachloroethylene 255 | |

| Record name | Trifenmorph | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1785 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000003 [mmHg] | |

| Record name | Frescon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5380 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

... Tar impurities: 20 g/kg; volatile matter: 100 g/kg. | |

| Record name | Trifenmorph | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1785 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ethanol, Colorless crystalline solid | |

CAS No. |

1420-06-0 | |

| Record name | Trifenmorph | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifenmorph [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifenmorph | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifenmorph | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFENMORPH | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1IL51K9CW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trifenmorph | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1785 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

176 °C, MP: 176-178 °C, resolidifying and remelting at 185-187 °C; (technical melts 150-170 °C, and again at 170-185 °C) | |

| Record name | Trifenmorph | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1785 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.